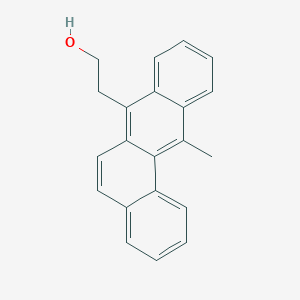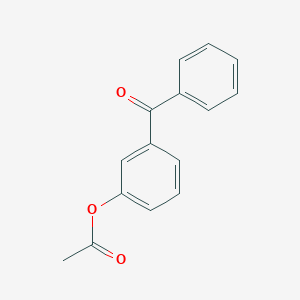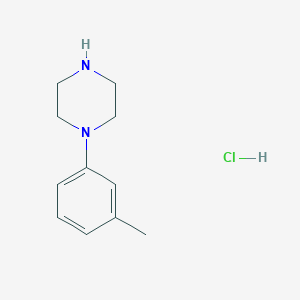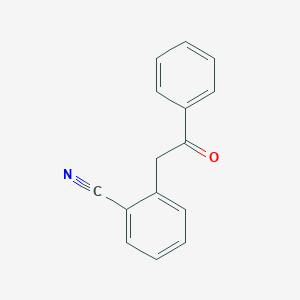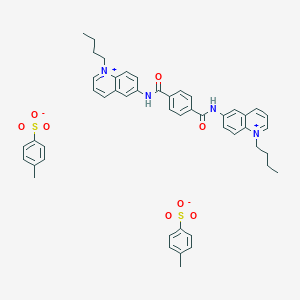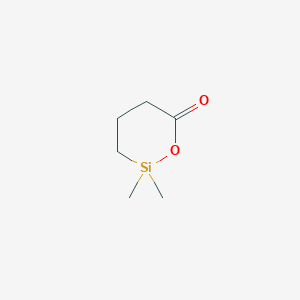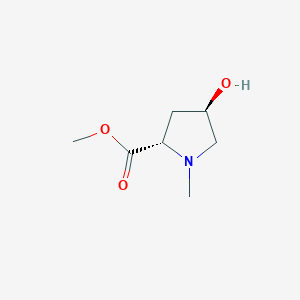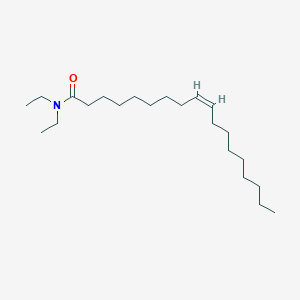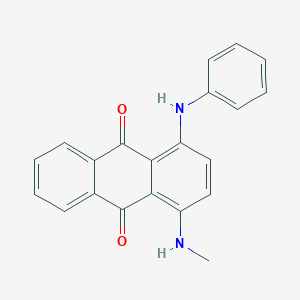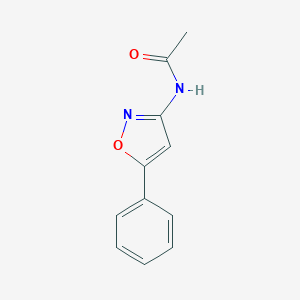
N-(5-Phenyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Phenyl-3-isoxazolyl)acetamide, commonly known as PIA, is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. PIA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of PIA is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA(A) receptor. This means that PIA enhances the activity of the receptor in the presence of the neurotransmitter GABA. PIA has been shown to increase the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of PIA are primarily related to its activity on the GABA(A) receptor. PIA has been shown to enhance the activity of the receptor in a dose-dependent manner, leading to increased inhibitory neurotransmission. This can result in a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PIA in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the function of this receptor in isolation, without interference from other neurotransmitter systems. However, one limitation of using PIA is that it is not a natural compound and may not accurately reflect the activity of endogenous ligands.
Zukünftige Richtungen
There are many potential future directions for research on PIA. One area of interest is the development of more selective and potent compounds that target specific subtypes of the GABA(A) receptor. Another area of interest is the study of the role of the GABA(A) receptor in neurological disorders, such as epilepsy and anxiety. Finally, the use of PIA as a tool in drug discovery and development is an area of ongoing research.
Synthesemethoden
The synthesis of PIA involves the reaction of 3-phenylisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting product is then hydrolyzed to yield PIA. This method has been reported to yield PIA in high purity and yield.
Wissenschaftliche Forschungsanwendungen
PIA has been found to have a wide range of applications in scientific research. One of the most significant applications of PIA is in the study of GABA(A) receptors. GABA(A) receptors are the primary inhibitory neurotransmitter receptors in the brain and are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. PIA has been shown to bind selectively to a specific site on the GABA(A) receptor, making it a valuable tool for studying the structure and function of these receptors.
Eigenschaften
CAS-Nummer |
13273-63-7 |
|---|---|
Produktname |
N-(5-Phenyl-3-isoxazolyl)acetamide |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
N-(5-phenyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)12-11-7-10(15-13-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
CDZCQHBMPQSNIC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=NOC(=C1)C2=CC=CC=C2 |
Synonyme |
N-(5-Phenylisoxazol-3-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)
![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
